5,6-Dichloro-2-(methylthio)pyrimidin-4-ol
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Overview
Description
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two chlorine atoms at positions 5 and 6, a methylthio group at position 2, and a hydroxyl group at position 4 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol typically involves the chlorination of 2-(methylthio)pyrimidin-4-ol. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle chlorinating agents and other hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the hydroxyl group can undergo reduction to form the corresponding methoxy derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Reduction Products: Methoxy derivatives are formed from the reduction of the hydroxyl group.
Scientific Research Applications
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group play a crucial role in binding to these targets, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(1H)-one
Uniqueness
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and the methylthio group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C5H4Cl2N2OS |
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Molecular Weight |
211.07 g/mol |
IUPAC Name |
4,5-dichloro-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4Cl2N2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10) |
InChI Key |
HVPMPUULCJJKIY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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